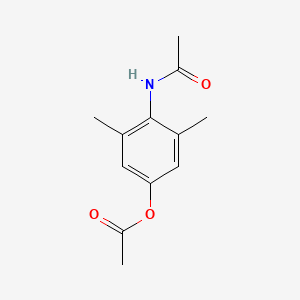
Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide is a chemical compound with the molecular formula C16H22IN3O. This compound is known for its unique structure, which includes a pyridazinyl ring, a phenyl group, and an ammonium iodide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide typically involves the reaction of 2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethylamine with trimethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)dimethyl-, chloride
- Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, bromide
Uniqueness
Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide is unique due to its specific iodide moiety, which imparts distinct chemical properties compared to its chloride and bromide counterparts. This uniqueness makes it valuable for certain applications where the iodide ion plays a crucial role.
Properties
CAS No. |
30321-83-6 |
|---|---|
Molecular Formula |
C16H22IN3O |
Molecular Weight |
399.27 g/mol |
IUPAC Name |
trimethyl-[2-(5-methyl-6-oxo-3-phenylpyridazin-1-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C16H22N3O.HI/c1-13-12-15(14-8-6-5-7-9-14)17-18(16(13)20)10-11-19(2,3)4;/h5-9,12H,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NIKJHKJWKJJJDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NN(C1=O)CC[N+](C)(C)C)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



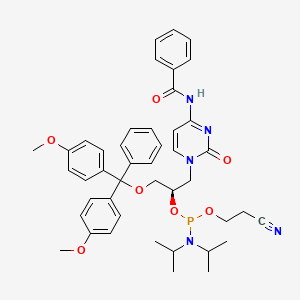
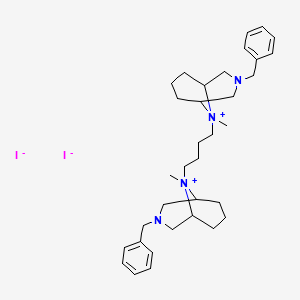
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
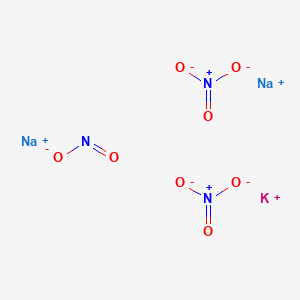

![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
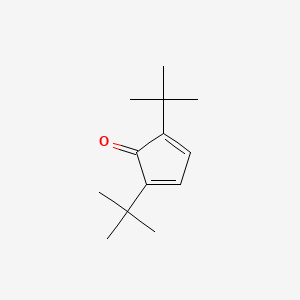
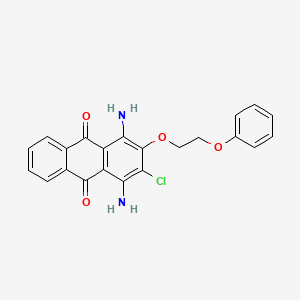
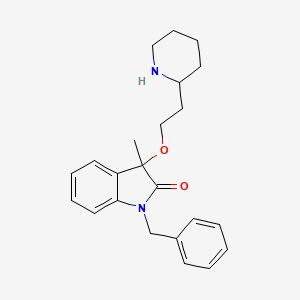
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
